5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
CAS No.: 133390-85-9
Cat. No.: VC15863283
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133390-85-9 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) |
| Standard InChI Key | LAPMHIATPBRNHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(NC1=O)CO)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one (molecular formula: C₇H₁₃NO₂; molecular weight: 143.18 g/mol) features a five-membered pyrrolidinone ring with critical substituents influencing its stereochemical and electronic properties. The 3,3-dimethyl groups introduce steric hindrance, while the 5-hydroxymethyl moiety enhances solubility and provides a reactive site for further functionalization. The compound’s IUPAC name, (5S)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one, reflects its chiral center at the 5-position, which is pivotal for its biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrrolidin-2-one ring |
| Substituents | 3,3-Dimethyl groups; 5-hydroxymethyl group |
| Chirality | (S)- and (R)-enantiomers |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES Notation | CC1(CC(NC1=O)CO)C |
The hydroxymethyl group’s ability to form hydrogen bonds underpins its role in biochemical interactions, such as enzyme inhibition.
Physicochemical Characteristics
The compound’s solubility in polar solvents like methanol and ethanol is attributed to the hydroxymethyl group, while the dimethyl substituents contribute to its hydrophobic character. Its melting point and stability data remain under investigation, though computational models predict moderate thermal stability due to the rigid pyrrolidinone framework.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one:
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Nucleophilic Substitution: Reacting 3,3-dimethylpyrrolidin-2-one with formaldehyde under basic conditions (e.g., NaOH/MeOH) introduces the hydroxymethyl group via nucleophilic attack.
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Catalytic Hydrogenation: Starting from a nitrile precursor, catalytic hydrogenation (e.g., Pd/C, H₂) achieves simultaneous reduction and cyclization.
Table 2: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Nucleophilic Addition | Formaldehyde, NaOH, MeOH | 65–75 | >90% (HPLC) |
| Catalytic Hydrogenation | Pd/C, H₂, Ethanol | 80–85 | >95% (HPLC) |
The hydrogenation method offers superior yield and enantiomeric purity, making it preferable for industrial applications.
Industrial Optimization
Continuous flow reactors and immobilized catalysts are employed to enhance scalability and reduce waste. For instance, fixed-bed reactors with heterogeneous catalysts (e.g., Ru/Al₂O₃) achieve turnover numbers exceeding 10,000, underscoring their efficiency.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, yielding 5-(carboxymethyl)-3,3-dimethylpyrrolidin-2-one.
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Reduction: LiAlH₄ reduces the lactam carbonyl to an alcohol, producing 5-(hydroxymethyl)-3,3-dimethylpyrrolidine.
Substitution Reactions
Biological Activities and Mechanisms
Antimicrobial Properties
The (S)-enantiomer exhibits broad-spectrum antimicrobial activity, with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. This activity is linked to membrane disruption and inhibition of bacterial efflux pumps.
Neuroprotective Effects
In vitro studies demonstrate that the (R)-enantiomer protects neuronal cells from oxidative stress (EC₅₀ = 12 µM) by upregulating glutathione synthesis and scavenging free radicals.
Table 3: Biological Activity Profile
| Activity | Target Organism/Cell Type | Key Finding |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Disrupts membrane integrity |
| Neuroprotective | Rat cortical neurons | Reduces ROS by 40% at 10 µM |
| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ = 23 µM (mixed-type inhibition) |
Applications in Pharmaceutical Research
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid chiral framework directs stereoselectivity in aldol and Mannich reactions. For instance, it induces >90% enantiomeric excess in the synthesis of β-amino alcohols.
Intermediate for Antiviral Agents
Derivatives of 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one are intermediates in protease inhibitors targeting hepatitis C virus (HCV). The hydroxymethyl group is critical for binding to the NS3/4A protease active site.
Comparative Analysis with Structural Analogues
5-(Hydroxymethyl)pyrrolidin-2-one
Lacking the 3,3-dimethyl groups, this analogue shows reduced steric hindrance and higher reactivity in nucleophilic substitutions but lower enzymatic stability .
(R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
The (R)-enantiomer exhibits weaker antimicrobial activity but superior neuroprotective effects compared to the (S)-form, highlighting the role of chirality in biological function.
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